molecular formula C9H15IO2 B8698114 1-Iodoethyl cyclohexanecarboxylate CAS No. 91871-82-8

1-Iodoethyl cyclohexanecarboxylate

Cat. No. B8698114
CAS RN: 91871-82-8
M. Wt: 282.12 g/mol
InChI Key: TWTBIIVXJUKVNC-UHFFFAOYSA-N
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Patent
US04593115

Procedure details

In 100 ml of acetonitrile is dissolved 15 g of sodium iodide and, then, 4.4 g of acetaldehyde is added to the solution. To the mixture is added dropwise 14.6 g of cyclohexanecarbonyl chloride while stirring under ice-cooling. After completion of the addition, the reaction mixture is stirred at 5° C. for 30 minutes, then poured into 200 ml of cold water and the mixture is extracted with 200 ml of n-hexane. The extract is successively washed with water, a 5% aqueous sodium thiosulfate solution and a 5% aqueous sodium bicarbonate solution in that order and, then, dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure to obtain 20 g of the titled compound (an oily product). Yield: 71%.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[CH:3](=O)[CH3:4].[CH:6]1([C:12](Cl)=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[OH2:15]>C(#N)C>[CH:6]1([C:12]([O:13][CH:3]([I:1])[CH3:4])=[O:15])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 5° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 200 ml of n-hexane
WASH
Type
WASH
Details
The extract is successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5% aqueous sodium thiosulfate solution and a 5% aqueous sodium bicarbonate solution in that order and, then, dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(=O)OC(C)I
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.